(4-Ethenylphenyl)methyl-dimethylazanium
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Overview
Description
N,N-dimethyl-1-(4-vinylphenyl)methanamine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a dimethylamino group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-vinylphenyl)methanamine typically involves the reaction of 4-vinylbenzyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like toluene or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of N,N-dimethyl-1-(4-vinylphenyl)methanamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-vinylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can react with the vinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-dimethyl-1-(4-vinylphenyl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-vinylphenyl)methanamine involves its interaction with various molecular targets and pathways. The vinyl group allows for covalent bonding with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-(4-ethylphenyl)methanamine
- N,N-dimethyl-1-(4-methylphenyl)methanamine
- N,N-dimethyl-1-(4-chlorophenyl)methanamine
Uniqueness
N,N-dimethyl-1-(4-vinylphenyl)methanamine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical modifications compared to its analogs . This makes it a versatile compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
(4-ethenylphenyl)methyl-dimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHAZDVLGNSOJ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CC1=CC=C(C=C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427045 |
Source
|
Record name | ZINC02555296 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2245-52-5 |
Source
|
Record name | ZINC02555296 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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